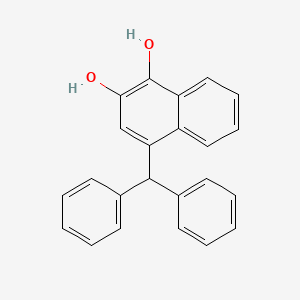

4-(Diphenylmethyl)naphthalene-1,2-diol

Description

Contextualization within Naphthalene-1,2-diol (B1222099) Chemistry and its Derivatives

Naphthalene-1,2-diol belongs to the class of organic compounds known as naphthols and their derivatives, which are characterized by a naphthalene (B1677914) ring system bearing one or more hydroxyl groups. nih.gov The parent compound, naphthalene-1,2-diol, is a bicyclic aromatic compound with two hydroxyl groups positioned on adjacent carbon atoms (C1 and C2) of the naphthalene core. This vicinal diol arrangement is a key determinant of its chemical reactivity.

Naphthalene-1,2-diols exhibit weak acidic properties due to the phenolic hydroxyl groups. The presence of the aromatic system and the hydroxyl functionalities allows for a range of chemical transformations, making them valuable intermediates in organic synthesis. The chemistry of naphthalene-1,2-diol derivatives is diverse, with research exploring their roles as antioxidants, precursors to dyes and polymers, and as building blocks for more complex molecules with potential applications in materials science and medicinal chemistry. For instance, certain naphthalenediols have been investigated for their potent antioxidant activities, acting as effective hydrogen atom transfer agents. ijpsjournal.com

Structural Features and Advanced Nomenclature Conventions

The structure of 4-(Diphenylmethyl)naphthalene-1,2-diol is defined by the naphthalene-1,2-diol core with a diphenylmethyl (also known as a benzhydryl) group attached at the C4 position. The numbering of the naphthalene ring follows established IUPAC conventions, starting from the carbon adjacent to the ring fusion and proceeding around the perimeter.

According to IUPAC nomenclature, the parent structure is the naphthalene ring. The presence of two hydroxyl groups leads to the "-diol" suffix, with their positions indicated by the locants "1,2-". The substituent at the fourth position is a diphenylmethyl group, which consists of a methane (B114726) unit where two hydrogen atoms are replaced by phenyl groups. Therefore, the systematic name is this compound.

Overview of Current Research Trajectories and Future Directions for Naphthalene-1,2-diol Structures

Current research into naphthalene diols and their derivatives is multifaceted, with several promising trajectories for future exploration. A significant area of interest lies in materials science, particularly in the development of organic electronic materials. Naphthalene diimides (NDIs), which can be synthesized from naphthalenetetracarboxylic dianhydrides (potentially derived from naphthalenediols through oxidation), are a well-studied class of n-type organic semiconductors. nih.gov The functionalization of the naphthalene core, including the introduction of various substituents, allows for the fine-tuning of their electronic and optical properties for applications in organic field-effect transistors (OFETs), photovoltaics, and sensors. bohrium.com

In the realm of medicinal chemistry, naphthalene derivatives continue to be a source of inspiration for drug discovery. They have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The diol functionality in naphthalene-1,2-diol offers a handle for further chemical modification to create libraries of compounds for biological screening. The future in this area will likely involve the synthesis of more complex and targeted naphthalene-based molecules, potentially leveraging computational methods for rational drug design.

Furthermore, the antioxidant properties of some naphthalenediols suggest their potential use in applications where the mitigation of oxidative stress is important. ijpsjournal.com Future research could focus on developing highly potent and stable naphthalenediol-based antioxidants for use in industrial processes or as potential therapeutic agents.

The development of novel synthetic methodologies for the regioselective functionalization of the naphthalene core is another active area of research. nih.gov Advances in catalysis, including the use of transition metals, are enabling the synthesis of a wider variety of substituted naphthalene derivatives with precise control over the substitution pattern. nih.gov These new synthetic tools will be crucial for accessing novel naphthalene-1,2-diol structures with tailored properties for specific applications. The future of naphthalenediol chemistry will likely see a convergence of synthetic innovation, advanced materials science, and biological exploration, leading to the development of new functional molecules and materials with significant societal impact.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72261-61-1 |

|---|---|

Molecular Formula |

C23H18O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-benzhydrylnaphthalene-1,2-diol |

InChI |

InChI=1S/C23H18O2/c24-21-15-20(18-13-7-8-14-19(18)23(21)25)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,22,24-25H |

InChI Key |

XVDBIBLYJRSWST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C4=CC=CC=C43)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Diphenylmethyl Naphthalene 1,2 Diol and Analogues

Naphthalene-1,2-diol (B1222099) Core Synthesis

The formation of the naphthalene-1,2-diol core is a critical step that can be achieved through various chemical and biological methods. These methods range from traditional organic reactions to more modern biocatalytic and electrochemical techniques, each offering distinct advantages in terms of selectivity and environmental impact.

Traditional Chemical Synthesis Approaches (e.g., Hydroxylation, Catalytic Hydrogenation)

Traditional chemical methods for the synthesis of naphthalene-1,2-diol often rely on the oxidation or reduction of naphthalene (B1677914) and its derivatives.

Hydroxylation of Naphthalene:

Direct hydroxylation of naphthalene can yield a mixture of naphthols. For instance, reacting naphthalene with hydrogen peroxide in the presence of a solid catalyst containing an organotransition metal complex can produce α- and β-naphthols. google.com The reaction conditions, such as temperature and the nature of the catalyst, play a crucial role in the regioselectivity of the hydroxylation. One process describes the hydroxylation of naphthalene to α- and β-naphthols by reacting it with hydrogen peroxide in the presence of a solid catalyst containing an organotransition metal complex at temperatures ranging from 20°C to 85°C. google.com The microsomal hydroxylation of naphthalene can proceed through a naphthalene 1,2-oxide intermediate, which then rearranges nonenzymatically to 1-naphthol (B170400) or is enzymatically hydrated to a diol. acs.org Fungal biocatalysts, such as the aromatic peroxygenase from Agrocybe aegerita, can also hydroxylate naphthalene, primarily to 1-naphthol, via an intermediary naphthalene 1,2-oxide. nih.gov

| Catalyst/Reagent | Product(s) | Key Features |

| Organotransition metal complex / H₂O₂ | α- and β-naphthols | Solid catalyst, reaction temperature 20-85°C google.com |

| Microsomal enzymes | 1-naphthol, trans-1,2-dihydro-1,2-dihydroxynaphthalene | Proceeds via a naphthalene 1,2-oxide intermediate acs.org |

| Agrocybe aegerita peroxygenase / H₂O₂ | 1-naphthol (major), 2-naphthol (B1666908) (traces) | Intermediary formation of naphthalene 1,2-oxide nih.gov |

Catalytic Hydrogenation:

Catalytic hydrogenation is a key industrial method for producing tetralin from naphthalene, which can be a precursor for further functionalization. mdpi.com The selective hydrogenation of naphthalene to tetralin can be achieved using various catalysts, including platinum, palladium, and nickel, often supported on materials like alumina (B75360) or zeolites. mdpi.comresearchgate.net For example, platinum nanoparticles stabilized within a hyper-cross-linked polystyrene matrix have been used for the selective hydrogenation of naphthalene to tetralin in supercritical hexane (B92381) at 250°C and 6 MPa. mdpi.com Further hydrogenation under more stringent conditions can lead to decalin. mdpi.comgoogle.com The choice of catalyst and reaction conditions is crucial for controlling the extent of hydrogenation. researchgate.net

| Catalyst | Product | Reaction Conditions |

| Polymer-stabilized Pt Nanoparticles | Tetralin | Supercritical hexane, 250°C, 6 MPa H₂ mdpi.com |

| Pt/Hβ-2 with hollow structure | Decalin | 220°C, 3.0 MPa H₂ researchgate.net |

| Nickel-based catalyst | Decahydronaphthalene | Fixed-bed reactor, 60-350°C, 0.5-20.0 MPa H₂ google.com |

Biocatalytic Pathways for Naphthalene Dihydroxylation

Biocatalytic methods offer a green and highly selective alternative for the synthesis of naphthalene diols. Naphthalene dioxygenase (NDO), a bacterial enzyme, is particularly noteworthy for its ability to catalyze the syn-dihydroxylation of naphthalene.

NDO from Pseudomonas species converts naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. oup.comoup.comnih.gov This multicomponent enzyme system utilizes O₂ and NAD(P)H to perform the enantiospecific cis-dihydroxylation. oup.comoup.com The relaxed substrate specificity of NDO allows it to oxidize a wide range of polycyclic aromatic hydrocarbons. oup.comoup.com Biomimetic iron catalysts have also been developed to mimic the activity of NDO, enabling the catalytic syn-dihydroxylation of naphthalenes with hydrogen peroxide. acs.orgnih.gov These synthetic catalysts can achieve the dihydroxylation in a chemoselective manner, although they may produce a mixture of regioisomers with monosubstituted naphthalenes. acs.orgnih.gov

| Biocatalyst/Catalyst | Substrate | Product | Key Features |

| Naphthalene dioxygenase (NDO) | Naphthalene | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | Enantiospecific cis-dihydroxylation, requires O₂ and NAD(P)H oup.comoup.comnih.gov |

| Biomimetic Iron Catalyst | Naphthalene | syn-diol | Uses hydrogen peroxide as an oxidant, mimics NDO activity acs.orgnih.gov |

Electrochemical Synthesis Techniques for Selective Oxidation

Electrochemical methods provide a sustainable approach to organic synthesis by avoiding the use of chemical oxidants. gre.ac.uk Anodic oxidation can be employed for the functionalization of naphthalenes. For instance, the electrochemical dehydrogenative sp2-coupling of naphthols can lead to the formation of novel polycyclic naphthalenone motifs. acs.orgnih.gov This process, carried out in a flow electrolysis setup, is highly dependent on the solvent and can be highly diastereoselective. acs.orgnih.gov While not a direct synthesis of naphthalene-1,2-diol, these electrochemical techniques demonstrate the potential for selective oxidation of the naphthalene core, which could be adapted for diol synthesis. For example, the electrochemical homocoupling of 2-naphthylamines has been shown to produce 1,1′-binaphthalene-2,2′-diamines in high yields. mdpi.com

Strategies for Introducing the Diphenylmethyl Moiety

The introduction of the diphenylmethyl group onto the naphthalene scaffold requires the formation of a carbon-carbon bond at a specific position. This can be achieved through various established organic reactions.

Carbon-Carbon Bond Formation Methodologies

Several classical and modern C-C bond-forming reactions can be envisioned for the synthesis of 4-(diphenylmethyl)naphthalene-1,2-diol.

Friedel-Crafts Alkylation: The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to aromatic rings. Diphenylmethane itself can be prepared by the Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride in the presence of a Lewis acid like aluminum chloride. chemicalbook.com A similar approach could be applied to a protected naphthalene-1,2-diol, where the diphenylmethyl group is introduced via reaction with a suitable diphenylmethylating agent.

Grignard and Organocuprate Reactions: Grignard reagents and organocuprates are powerful nucleophiles for C-C bond formation. alevelchemistry.co.ukchemistry.coachdtu.dk A Grignard reagent derived from a halogenated naphthalene could potentially react with a diphenylmethyl halide, or a diphenylmethyl Grignard reagent could react with a suitable electrophilic site on the naphthalene ring. Organocuprates are known to react with a wide range of electrophiles, including organic halides. chemistry.coach

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions offer high efficiency and functional group tolerance. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a prominent example. chemistry.coachnih.gov A plausible route could involve the coupling of a boronic acid-functionalized naphthalene with a diphenylmethyl halide, or vice versa. The Heck reaction is another palladium-catalyzed method that forms a substituted alkene from an unsaturated halide and an alkene, which could be adapted for this synthesis. alevelchemistry.co.ukchemistry.coach

| Reaction Type | Reagents | Key Features |

| Friedel-Crafts Alkylation | Benzyl chloride, Benzene, Lewis acid | Forms diphenylmethane, applicable for alkylating aromatic rings chemicalbook.com |

| Grignard Reaction | Grignard reagent, Carbonyl or other electrophile | Forms C-C bonds by nucleophilic addition or substitution alevelchemistry.co.ukdtu.dk |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide, Pd catalyst | Versatile for C(sp²)-C(sp²) bond formation chemistry.coachnih.gov |

| Heck Reaction | Unsaturated halide, Alkene, Pd catalyst | Forms a substituted alkene alevelchemistry.co.ukchemistry.coach |

Regioselective Functionalization Techniques on the Naphthalene Scaffold

Achieving the desired substitution pattern, specifically at the 4-position of the naphthalene-1,2-diol, requires regioselective functionalization.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of functional groups without pre-functionalized starting materials. nih.govresearchgate.net Ruthenium-catalyzed three-component tandem remote C-H functionalization of naphthalenes has been developed for the modular synthesis of multifunctional naphthalenes. rsc.org A transient directing group strategy has been employed for the regioselective C4–H sulfonylation of indoles, a concept that could potentially be extended to the functionalization of naphthalenes. acs.org

Dearomatization-Functionalization: Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes provides a method to introduce functionality across the aromatic ring. nih.gov This approach involves an intramolecular dearomative Heck-type insertion to form a π-allylpalladium intermediate that can be captured by nucleophiles. nih.gov While this method leads to non-aromatic products, subsequent rearomatization could be a viable strategy.

Electrophilic Cyclization: The electrophilic cyclization of arene-containing propargylic alcohols can be used to prepare a wide variety of substituted naphthalenes regioselectively under mild conditions. nih.gov This methodology allows for the controlled construction of the naphthalene ring with specific substituents.

| Technique | Key Features | Potential Application |

| C-H Functionalization | Direct activation of C-H bonds, often metal-catalyzed nih.govresearchgate.netrsc.org | Direct introduction of the diphenylmethyl group at the C4 position. |

| Dearomatization-Functionalization | Pd-catalyzed difunctionalization of the naphthalene ring nih.gov | Introduction of precursors for the diphenylmethyl group. |

| Electrophilic Cyclization | Regioselective synthesis of polysubstituted naphthalenes nih.gov | Construction of a naphthalene scaffold with a handle for diphenylmethylation. |

Advanced Synthetic Routes to Substituted Naphthalene Diols

The construction of substituted naphthalene diols often requires sophisticated synthetic routes that can generate molecular complexity in a controlled and efficient manner. Modern organic synthesis has moved towards processes that are both atom-economical and capable of producing a wide range of analogues for various applications.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, and multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants, represent powerful strategies for the synthesis of highly functionalized naphthalene derivatives. rsc.orgrsc.orgnih.govresearchgate.netsciengine.com These approaches are highly valued for their efficiency, reduction of waste, and ability to rapidly build molecular complexity from simple starting materials. rsc.org

One notable multi-component approach involves the three-component coupling of alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones. nih.gov This method proceeds through the formation of an isoindole intermediate, which then undergoes an intramolecular Diels-Alder reaction followed by nitrene extrusion to yield substituted naphthalenes. This process is highly regioselective when unsymmetrical alkynes are used. nih.gov

Another versatile three-component protocol for the modular synthesis of multifunctional naphthalenes utilizes readily available simple naphthalenes, olefins, and alkyl bromides via a P(III)-assisted ruthenium-catalyzed remote C–H functionalization. rsc.orgrsc.org This method is tolerant of various functional groups and can be applied to natural product and drug derivatives. rsc.orgrsc.org The use of tertiary phosphines as auxiliary groups is key to achieving the desired three-component free-radical reaction. rsc.orgrsc.org

The following table summarizes representative multi-component reactions for the synthesis of substituted naphthalenes:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Alkynylbenzaldehyde hydrazones, carbene complexes, electron-deficient alkynes | Not specified | Substituted naphthalenes via isoindole intermediates | nih.gov |

| Simple naphthalenes, olefins, alkyl bromides | P(III)-assisted Ruthenium catalyst | Multifunctional naphthalenes via remote C-H functionalization | rsc.orgrsc.org |

| 3-Formylchromones, 2-naphthols, enaminones | DBU in [BMIM]PF6 | Highly functionalized 2-azabicyclo[3.3.1]nonane (morphan) derivatives | sciengine.com |

The synthesis of chiral diols, including naphthalene-1,2-diols, in an enantiomerically pure form is of significant interest due to their potential applications as chiral ligands and catalysts in asymmetric synthesis. alfachemic.comnih.gov Several strategies have been developed to achieve this, including asymmetric dihydroxylation, dearomatization, and the use of chiral catalysts.

Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction typically employs an osmium catalyst in the presence of a chiral ligand, such as derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), to direct the stereochemical outcome of the dihydroxylation. organic-chemistry.orgbuchler-gmbh.com While highly effective for many olefins, the application to naphthalenes to directly produce chiral naphthalene diols from the aromatic core is not straightforward.

A more direct approach involves the dearomative dihydroxylation of naphthalenes. A biomimetic iron catalyst has been shown to effect the syn-dihydroxylation of naphthalenes with hydrogen peroxide. udg.edu This method mimics the action of naphthalene dioxygenase and can transform the flat aromatic ring into a 3D skeleton. udg.edu Interestingly, the initial dihydroxylation can be followed by a second dihydroxylation on the newly formed olefin, leading to tetrahydroxylated products. udg.edu

Palladium-catalyzed dearomative cyclization of 2,2-phenylnaphthyl acetonitrile (B52724) has been explored for the construction of fused polycyclic skeletons. acs.org The use of chiral ligands, such as (S)-AntPhos, can induce enantioselectivity in these transformations, affording products with moderate to good enantiomeric excess. acs.org The resulting products can be further functionalized, for example, through Upjohn dihydroxylation to introduce diol functionalities. acs.org

The development of new chiral organocatalysts and ligands is crucial for advancing asymmetric synthesis. buchler-gmbh.comacs.orgresearchgate.net Chiral diols themselves, such as BINOL and TADDOL derivatives, are widely used as ligands in metal-catalyzed reactions and as organocatalysts. nih.gov For instance, chiral diol ligands have been evaluated for copper-mediated asymmetric C-H alkynylation. researchgate.net

The table below highlights some asymmetric approaches to chiral diols:

| Method | Catalyst/Reagent | Substrate | Product | Key Features | Reference |

| Asymmetric Dihydroxylation | Osmium catalyst, Chiral ligands (e.g., (DHQ)2PHAL) | Prochiral olefins | Chiral 1,2-diols | High enantioselectivity for a wide range of olefins. | organic-chemistry.org |

| Dearomative syn-Dihydroxylation | Biomimetic iron catalyst, H2O2 | Naphthalenes | Tetrahydroxylated naphthalene derivatives | Mimics enzymatic oxidation; introduces multiple stereocenters. | udg.edu |

| Dearomative Cyclization | Palladium catalyst, Chiral phosphine (B1218219) ligands (e.g., (S)-AntPhos) | 2,2-Phenylnaphthyl acetonitrile | Chiral fused polycyclic systems | Can be further functionalized to diols. | acs.org |

| Asymmetric Aldol Reaction & Reduction | Proline-derived organocatalyst, Chiral oxazaborolidine | Aldehydes and ketones | Chiral 1,3-diols | Two-step process to achieve high enantiomeric purity. | acs.org |

Derivatization Strategies for Naphthalene-1,2-diols and their Diphenylmethyl Analogues

The hydroxyl groups of naphthalene-1,2-diols, such as in the target compound this compound, offer sites for a wide range of derivatization reactions. These modifications can be used to alter the molecule's physical and chemical properties, or to install protecting groups to allow for selective reactions at other positions on the naphthalene ring. uchicago.edujocpr.comorganic-chemistry.orgwikipedia.orgnih.gov The reactivity of these diols is analogous to that of other phenols and catechols. cmu.edumdpi.comchemistrysteps.commlsu.ac.inresearchgate.netnih.govkoreascience.krlibretexts.orgoregonstate.edu

Common derivatization strategies include etherification, esterification, and the formation of cyclic derivatives such as acetals or carbonates. nih.govgoogle.compatsnap.comorganic-chemistry.org The choice of derivatization or protecting group strategy is crucial in multi-step synthesis to ensure compatibility with subsequent reaction conditions. uchicago.edujocpr.comorganic-chemistry.orgwikipedia.orgnih.gov Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable. wikipedia.org

Etherification: The phenolic hydroxyl groups can be converted to ethers, such as methyl or benzyl ethers, to protect them from certain reagents. This is typically achieved by reaction with an alkyl halide in the presence of a base.

Esterification: Ester derivatives, such as acetates or benzoates, are also common protecting groups for hydroxyls. google.comorganic-chemistry.org They can be formed by reaction with an acid chloride or anhydride (B1165640) in the presence of a base. google.comorganic-chemistry.org The esterification of diols can sometimes be controlled to achieve selective mono-esterification. organic-chemistry.org

Cyclic Derivatives: The two adjacent hydroxyl groups of a naphthalene-1,2-diol can be reacted with aldehydes or ketones to form cyclic acetals, or with phosgene (B1210022) or its equivalents to form cyclic carbonates. nih.gov These cyclic derivatives can serve as protecting groups for the diol functionality.

For diphenylmethyl-substituted phenols, the bulky diphenylmethyl group can influence the reactivity of the nearby hydroxyl groups and the aromatic ring through steric hindrance. Electrophilic aromatic substitution on the naphthalene ring of this compound would be directed by both the hydroxyl groups and the diphenylmethyl substituent. mlsu.ac.inlibretexts.org

The synthesis of analogues of this compound could involve modifying the diphenylmethyl group or introducing other substituents onto the naphthalene core. For example, analogues of naphthalene-1,4-dione have been synthesized by reacting the parent dione (B5365651) with various amines. nih.govrsc.org Similar strategies could potentially be applied to derivatives of naphthalene-1,2-diol.

Furthermore, the naphthalene-1,2-diol moiety can be incorporated into more complex structures, such as naphthalene diimides, which have applications in materials science and as DNA ligands. researchgate.netresearchgate.netbeilstein-journals.org The synthesis of these derivatives typically involves the oxidation of the naphthalene core to a tetracarboxylic acid or its dianhydride, followed by reaction with amines. researchgate.netbeilstein-journals.org

The following table provides a summary of potential derivatization reactions for naphthalene-1,2-diols:

| Reaction Type | Reagents | Product | Purpose |

| Etherification | Alkyl halide (e.g., CH3I, BnBr), Base (e.g., K2CO3) | Alkyl or Benzyl Ether | Protection of hydroxyl groups |

| Esterification | Acid chloride or Anhydride (e.g., AcCl, Ac2O), Base (e.g., Pyridine) | Ester (e.g., Acetate) | Protection of hydroxyl groups |

| Cyclic Acetal Formation | Aldehyde or Ketone (e.g., Acetone), Acid catalyst | Cyclic Acetal | Protection of the diol |

| Cyclic Carbonate Formation | Phosgene or equivalent, Base | Cyclic Carbonate | Protection of the diol |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | Ring-substituted naphthalene-1,2-diol | Functionalization of the aromatic ring |

Advanced Spectroscopic and Structural Characterization of 4 Diphenylmethyl Naphthalene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy would be the primary tool for elucidating the precise molecular structure of 4-(Diphenylmethyl)naphthalene-1,2-diol in solution. A combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) and phenyl rings, the methine proton of the diphenylmethyl group, and the hydroxyl protons. The aromatic region would likely be complex due to overlapping signals. The hydroxyl protons would appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would reveal signals for all 23 carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons bearing hydroxyl groups would appear at lower field in the aromatic region. The methine carbon of the diphenylmethyl group would have a characteristic chemical shift.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Ring Protons | 7.0 - 8.5 | - |

| Phenyl Ring Protons | 7.0 - 7.5 | - |

| Methine Proton (-CH) | 5.5 - 6.5 | - |

| Hydroxyl Protons (-OH) | 4.5 - 6.0 | - |

| Naphthalene Ring Carbons | - | 110 - 150 |

| Phenyl Ring Carbons | - | 125 - 145 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy would provide complementary information about the vibrational modes of the molecule, confirming the presence of key functional groups.

Expected IR Spectral Features: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the diol group, likely showing evidence of hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. C-O stretching of the hydroxyl groups would be expected in the 1000-1200 cm⁻¹ range.

Expected Raman Spectral Features: The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give rise to strong signals. The non-polar C=C bonds of the aromatic systems would be prominent.

Table 4.2: Expected Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Expected Mass Spectrometric Data: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₂₃H₁₈O₂. The fragmentation pattern in the mass spectrum would likely involve the loss of water from the diol, cleavage of the bond between the naphthalene ring and the diphenylmethyl group, and fragmentation of the diphenylmethyl cation.

Table 4.3: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 326.13 | Molecular Ion |

| [M-H₂O]⁺ | 308.12 | Loss of water |

| [C₁₃H₁₁]⁺ | 167.09 | Diphenylmethyl cation |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Absolute Configuration Determination

If this compound were to be resolved into its enantiomers, Circular Dichroism (CD) spectroscopy would be essential for characterizing its chiroptical properties and determining the absolute configuration of each enantiomer. The presence of a chiral center at the diphenylmethyl carbon would make this molecule a candidate for such analysis. The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the naphthalene and phenyl chromophores.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The crystal system, space group, and unit cell dimensions would be determined, offering a complete picture of the solid-state architecture.

Other Advanced Spectroscopic Techniques for Electronic Structure Elucidation

Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence spectroscopy would be employed to investigate the electronic transitions within the molecule. The UV-Vis spectrum would be expected to show absorptions characteristic of the naphthalene and phenyl chromophores. Computational methods, such as Density Functional Theory (DFT), could be used in conjunction with experimental data to model the electronic structure and predict spectroscopic properties.

Computational Chemistry and Theoretical Studies of 4 Diphenylmethyl Naphthalene 1,2 Diol

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Modeling

DFT calculations would be employed to investigate the electronic properties of 4-(Diphenylmethyl)naphthalene-1,2-diol. These studies could determine key quantum chemical descriptors. researchgate.net Theoretical calculations could map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are crucial for understanding the molecule's reactivity. ssrn.comsamipubco.com The energy gap between the HOMO and LUMO would indicate the molecule's chemical stability and electronic excitation properties. ssrn.com Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, identifying electron-rich and electron-deficient regions to predict sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

MD simulations could be utilized to explore the conformational landscape of this compound in various environments, such as in different solvents or interacting with biological macromolecules. nih.govresearchgate.net These simulations would track the atomic movements over time, revealing the molecule's flexibility, stable conformations, and the dynamics of its interactions. nih.gov Analysis of the simulation trajectories could yield insights into properties like the radius of gyration and solvent accessible surface area, providing a picture of the molecule's compactness and interaction potential. nih.gov When studying interactions with a target protein, MD simulations can assess the stability of the ligand-receptor complex over time. nih.govresearchgate.net

Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Barriers

Quantum chemical calculations, often using DFT methods, would be essential for predicting the most likely pathways for reactions involving this compound. nih.gov Such calculations can identify transition states and determine the activation energy barriers for various potential reactions, such as oxidation or cycloaddition. nih.govnih.govresearchgate.net By comparing the energy barriers of different pathways, researchers could predict the feasibility and kinetics of a given transformation under specific conditions. rsc.org This information is vital for understanding reaction mechanisms and designing synthetic routes.

Theoretical Prediction of Chiroptical Properties

Assuming this compound could exist as stable atropisomers due to hindered rotation around the C-C single bond connecting the diphenylmethyl group to the naphthalene (B1677914) core, its chiroptical properties could be predicted theoretically. Time-dependent density functional theory (TD-DFT) is a common method for calculating theoretical Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. mdpi.comresearchgate.net By comparing the calculated spectra of the (R) and (S) enantiomers with experimental data, the absolute configuration of the molecule could be determined. nih.gov These calculations are sensitive to the molecule's conformation, making them a powerful tool for stereochemical analysis. dtu.dk

In Silico Studies of Molecular Interactions and Recognition

In silico techniques, particularly molecular docking, would be used to predict and analyze the binding of this compound to target proteins or other receptors. nih.govnih.gov Docking algorithms would place the molecule into the binding site of a receptor and score the potential poses based on binding affinity. mdpi.com This would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ub.ac.id These studies are fundamental in drug discovery for predicting the biological activity of a compound and understanding its mechanism of action at a molecular level.

Catalytic Applications of 4 Diphenylmethyl Naphthalene 1,2 Diol and Its Derivatives

Role as Chiral Ligands in Asymmetric Catalysis

Chiral diols are a cornerstone in the field of asymmetric catalysis, where they are frequently employed as ligands for transition metals. mdpi.com The hydroxyl groups of the diol can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. Axially chiral biaryl diols, such as 1,1'-bi-2-naphthol (B31242) (BINOL), are among the most successful classes of ligands in a wide range of enantioselective transformations. mdpi.com

The design of 4-(Diphenylmethyl)naphthalene-1,2-diol suggests its potential as a chiral ligand. The naphthalene-1,2-diol (B1222099) core provides the necessary coordination sites for a metal, while the bulky diphenylmethyl group at the 4-position would likely play a significant role in creating a specific chiral pocket. This steric hindrance could be crucial for achieving high levels of enantioselectivity by controlling the orientation of the substrate as it approaches the catalytic center. The development of novel chiral ligands is a critical aspect of advancing asymmetric catalysis, and derivatives of naphthalene-diols continue to be explored for their potential to induce asymmetry in chemical reactions. nih.gov

Table 1: Examples of Asymmetric Reactions Utilizing Chiral Diol Ligands

| Reaction Type | Metal Catalyst | Chiral Diol Ligand Type | Typical Enantiomeric Excess (% ee) |

| Aldehyde Alkylation | Ti(OiPr)₄ | BINOL | >90 |

| Diels-Alder Reaction | Cu(OTf)₂ | Substituted BINOL | >95 |

| Michael Addition | ZnEt₂ | BINOL derivative | up to 98 |

Note: This table represents data for well-established chiral diol ligands like BINOL and its derivatives, as specific data for this compound is not available.

Organocatalytic Applications in Stereoselective Transformations

In addition to serving as ligands in metal-catalyzed reactions, chiral diols can themselves act as organocatalysts. Their ability to form hydrogen bonds allows them to activate substrates and control the stereochemistry of a reaction. Chiral diol-based organocatalysts have been successfully applied in a variety of enantioselective transformations. nih.gov

For a molecule like this compound, the two hydroxyl groups can act as a Brønsted acid or through hydrogen bonding to activate an electrophile, while the chiral scaffold directs the nucleophilic attack to one face of the molecule. The diphenylmethyl substituent would again be expected to exert significant steric influence, potentially leading to high stereoselectivity. The development of organocatalysis has provided a powerful, metal-free alternative for the synthesis of chiral compounds, and the exploration of new chiral diol scaffolds is an active area of research.

Metal-Catalyzed Transformations Utilizing Naphthalene-Diol Scaffolds

Naphthalene (B1677914) scaffolds are frequently utilized in the development of ligands for metal-catalyzed transformations. mdpi.com The rigid and planar nature of the naphthalene core, combined with the stereochemical information provided by chiral substituents, makes them excellent platforms for creating effective catalysts. Transition metal complexes bearing ligands with naphthalene backbones have been used in a wide array of reactions, including cross-coupling, hydrogenation, and various C-H functionalization reactions. mdpi.com

A ligand derived from this compound could be employed in various metal-catalyzed processes. For instance, palladium-catalyzed cross-coupling reactions often rely on phosphine (B1218219) ligands, and a diphosphine synthesized from this diol could be a valuable ligand. The steric and electronic properties of the ligand, influenced by the diphenylmethyl group, would modulate the reactivity and selectivity of the metal catalyst. mdpi.com The functionalization of naphthalene itself through metal catalysis is also an area of significant interest, with catalysts being developed to control the site-selectivity of these reactions. researchgate.net

Design Principles for Naphthalene-Diol Based Catalytic Systems

The design of effective catalysts based on naphthalene-diol scaffolds relies on several key principles. The rigidity of the naphthalene backbone helps to minimize conformational flexibility, which is often beneficial for achieving high enantioselectivity. The nature and position of substituents on the naphthalene ring are critical for tuning the steric and electronic properties of the catalyst.

In the case of this compound, the diphenylmethyl group is a key design element. Its large steric bulk would create a well-defined chiral pocket around the active site, which is a common strategy for achieving high stereocontrol. Furthermore, the electronic properties of the naphthalene ring can be modified by introducing electron-donating or electron-withdrawing groups, which in turn can influence the reactivity of the catalytic system. The modular nature of these scaffolds allows for the systematic variation of substituents to optimize catalyst performance for a specific transformation.

Regio- and Enantioselective Monofunctionalization of Diols via Catalysis

The selective functionalization of one hydroxyl group in a diol in the presence of others is a significant challenge in organic synthesis. Catalytic methods for the regio- and enantioselective monofunctionalization of diols are therefore highly valuable. ualberta.ca These methods often involve the use of a chiral catalyst that can differentiate between the two hydroxyl groups of a symmetric or prochiral diol.

While specific studies on the monofunctionalization of this compound are not available, the general strategies developed for other diols would be applicable. For instance, a chiral catalyst could be used to selectively acylate, silylate, or alkylate one of the two hydroxyl groups. This would provide a powerful method for accessing chiral building blocks from this specific diol. The development of such catalytic methods is crucial for the efficient synthesis of complex molecules with multiple stereocenters. ualberta.ca

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-(Diphenylmethyl)naphthalene-1,2-diol and its derivatives will increasingly prioritize sustainability and efficiency. Current multi-step synthetic routes for complex naphthalene (B1677914) derivatives can be resource-intensive. chemistryviews.org Future methodologies are expected to focus on green chemistry principles, such as atom economy, reduced waste, and the use of environmentally benign reagents and catalysts.

Key areas of development include:

Catalytic C-H Functionalization: Direct, regioselective functionalization of naphthalene cores, such as C-H methylation using transient ligand strategies, could significantly shorten synthetic pathways to complex derivatives. chemistryviews.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters for key synthetic steps, minimizing hazardous intermediates and improving yield.

Biocatalysis: The use of enzymes, such as naphthalene 1,2-dioxygenase, could enable the stereoselective synthesis of diol precursors from simple naphthalene feedstocks, offering a green alternative to traditional chemical oxidation. ethz.ch

Novel Cyclization Strategies: Gold-catalyzed ring-opening rearrangements of cyclopropenes and diyne-ene annulations represent modern methods for constructing polysubstituted naphthol skeletons, which could be adapted for diol synthesis. researchgate.net

These approaches aim to make the synthesis of complex naphthalene diols more practical and environmentally friendly, facilitating their broader investigation and application.

Advanced Mechanistic Investigations and Reaction Discovery

A deeper understanding of the reaction mechanisms involving the naphthalene-1,2-diol (B1222099) moiety is crucial for predicting its reactivity and discovering new transformations. The catechol-like structure suggests a rich redox chemistry and potential for hydrogen atom transfer (HAT), similar to other naphthalenediols that have been studied for their antioxidant properties. canada.canih.gov

Future research is expected to involve:

Kinetic and Thermodynamic Studies: Detailed investigation of the HAT process from the hydroxyl groups to various radical species can quantify its antioxidant potential. canada.ca Comparing these properties with established antioxidants like catechol and tocopherol would provide valuable benchmarks. nih.gov

Spectroscopic and Computational Analysis: Advanced techniques can be used to study the intramolecular hydrogen bonding in both the parent molecule and its corresponding semiquinone radical. nih.gov Calculations show that intramolecular hydrogen bonding can significantly stabilize the radical formed upon H-atom transfer, enhancing antioxidant activity. canada.canih.gov

Exploration as a Ligand: The ortho-diol functionality is an excellent chelating group for a wide range of metals. Future work could explore the synthesis and catalytic activity of metal complexes featuring this compound as a ligand, potentially leading to new catalysts for asymmetric synthesis, leveraging the chiral environment created by the bulky substituent.

These investigations will not only elucidate the fundamental chemical behavior of this class of compounds but also pave the way for discovering novel reactions and applications, for instance, in catalysis or as radical scavengers.

Integration with Emerging Chemical Technologies

The integration of this compound and its derivatives with cutting-edge technologies will accelerate the discovery of new functions and applications. High-throughput screening, automated synthesis, and machine learning are set to play pivotal roles.

| Technology | Application in Naphthalene Diol Research | Potential Outcome |

| High-Throughput Screening (HTS) | Rapidly screen libraries of naphthalene diol derivatives against various biological targets (e.g., enzymes, receptors). | Identification of new lead compounds for drug discovery, such as enzyme inhibitors or receptor modulators. nih.gov |

| Automated Synthesis Platforms | Accelerate the creation of diverse libraries of analogs by systematically modifying substituents on the naphthalene core. | Faster exploration of structure-activity relationships (SAR) and optimization of desired properties. |

| Machine Learning & AI | Develop predictive models for properties like biological activity, toxicity, or material performance based on molecular structure. | In silico design of novel derivatives with enhanced properties before their synthesis, saving time and resources. ijpsjournal.com |

| Electrochemistry | Investigate the redox properties of the diol system to develop new synthetic transformations or for applications in electro-optic materials. | Creation of novel functional materials for sensors or electronic devices. |

These technologies will enable a more systematic and rapid exploration of the chemical space around the this compound scaffold, unlocking its full potential in various scientific fields.

Interdisciplinary Research Opportunities in Advanced Organic Materials

The unique combination of a rigid, electronically active naphthalene core and a bulky, sterically demanding diphenylmethyl group makes this compound a promising building block for advanced organic materials. The diol functionality provides a reactive handle for polymerization or incorporation into larger supramolecular structures.

Future interdisciplinary research could focus on:

Polymer Synthesis: The diol can serve as a monomer for the synthesis of polyesters, polycarbonates, or polyethers. The bulky diphenylmethyl group would likely impart high thermal stability, amorphous character, and specific solubility properties to the resulting polymers.

Metal-Organic Frameworks (MOFs): As a ditopic organic linker, the diol can be coordinated with metal ions to construct porous MOFs. These materials could be explored for applications in gas storage, separation, or catalysis.

Liquid Crystals: Derivatives with appropriate side chains could exhibit liquid crystalline behavior, with the naphthalene core providing the necessary mesogenic properties.

Organic Electronics: While naphthalene diimides are known n-type semiconductors, naphthalene diols could serve as precursors to p-type materials or as components in charge-transfer complexes. acs.orgnih.gov The electron-donating nature of the diol could be harnessed in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Collaboration between organic chemists, polymer scientists, and materials engineers will be essential to translate the molecular properties of this compound into functional macroscopic materials.

Computational Design and Prediction of Novel Naphthalene Diol Derivatives

Computational chemistry and in silico drug design techniques are powerful tools for guiding the synthesis of new naphthalene diol derivatives with tailored properties. ijpsjournal.com These methods allow for the prediction of molecular characteristics, reducing the need for extensive trial-and-error synthesis and testing. nih.gov

Key computational approaches for future research include:

Density Functional Theory (DFT): DFT calculations can be used to predict electronic properties such as frontier molecular orbital energies, ionization potentials, and electron affinities, which are crucial for designing materials for organic electronics. researchgate.net It can also be used to calculate O-H bond dissociation enthalpies to predict antioxidant activity. canada.ca

Molecular Docking: This technique can predict the binding affinity and orientation of naphthalene diol derivatives within the active site of a biological target, such as an enzyme or receptor. ijpsjournal.comnih.gov This is a cornerstone of structure-based drug design for identifying potential new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property (e.g., anticancer activity). These models can then be used to predict the activity of unsynthesized analogs. ijpsjournal.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of naphthalene diol derivatives and their interactions with other molecules, such as in self-assembled monolayers or within a protein binding pocket.

The table below summarizes key computational techniques and their prospective applications in the study of novel naphthalene diol derivatives.

| Computational Technique | Predicted Properties / Application | Relevance to Naphthalene Diol Derivatives |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, bond dissociation enthalpies, spectroscopic properties. | Designing derivatives for organic electronics; predicting antioxidant potential. canada.caresearchgate.net |

| Molecular Docking | Binding affinity, binding mode, ligand-protein interactions. | Designing potential enzyme inhibitors or receptor modulators for therapeutic applications. nih.gov |

| ADME/T Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Assessing the drug-likeness of new derivatives early in the design process. ijpsjournal.com |

| QSAR Modeling | Prediction of biological activity based on molecular descriptors. | Prioritizing synthetic targets with the highest predicted potency. ijpsjournal.com |

These computational tools will be indispensable for the rational design of the next generation of functional molecules based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.